molecular formula C12H23NO2 B13217496 5-Amino-5-cyclohexyl-3-methylpentanoic acid

5-Amino-5-cyclohexyl-3-methylpentanoic acid

Cat. No.: B13217496
M. Wt: 213.32 g/mol
InChI Key: HQBYJHOLQQFRCL-UHFFFAOYSA-N
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Description

5-Amino-5-cyclohexyl-3-methylpentanoic acid is an organic compound with the molecular formula C₁₂H₂₃NO₂ and a molecular weight of 213.32 g/mol . This compound is characterized by the presence of an amino group, a cyclohexyl group, and a methyl group attached to a pentanoic acid backbone. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-5-cyclohexyl-3-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmethylamine with a suitable precursor, such as 3-methylpentanoic acid, under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as esterification, amidation, and hydrolysis.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-5-cyclohexyl-3-methylpentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexylamines.

Scientific Research Applications

5-Amino-5-cyclohexyl-3-methylpentanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-5-cyclohexyl-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-5-cyclohexyl-3-methylpentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group enhances its hydrophobicity, while the amino group provides opportunities for further functionalization and derivatization.

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

5-amino-5-cyclohexyl-3-methylpentanoic acid

InChI

InChI=1S/C12H23NO2/c1-9(8-12(14)15)7-11(13)10-5-3-2-4-6-10/h9-11H,2-8,13H2,1H3,(H,14,15)

InChI Key

HQBYJHOLQQFRCL-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C1CCCCC1)N)CC(=O)O

Origin of Product

United States

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